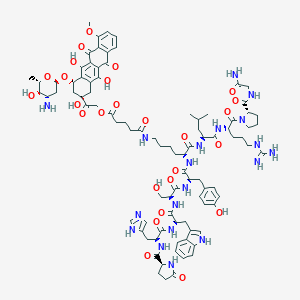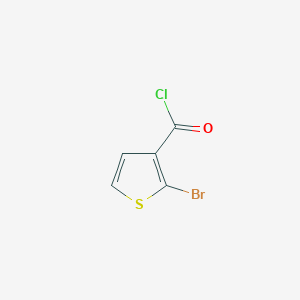
2,3-Dimethyl-4-nitroaniline
Descripción general
Descripción
2,3-Dimethyl-4-nitroaniline is an aromatic intermediate used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . It has been reported to be determined by diazotization and coupling spectrophotometric technique using 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N - (1-naphthyl)ethylenediamine as coupling agents .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-4-nitroaniline is C8H10N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Intramolecular hydrogen-bonding results in a very low basicity for 2-nitroaniline. Aside from its reduction to phenylenediamine, 2-nitroaniline undergoes other reactions anticipated for aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethyl-4-nitroaniline include a density of 1.2±0.1 g/cm3, boiling point of 287.6±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, flash point of 127.7±22.6 °C, index of refraction of 1.592, molar refractivity of 47.1±0.3 cm3, and a polar surface area of 49 Å2 .Aplicaciones Científicas De Investigación
Piezoelectric Applications
2,3-Dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal . It has been used in the creation of highly aligned poly-l-lactic acid polymer microfibers with embedded nanocrystals . These composite fibers display an extraordinarily high piezoelectric output response . This makes it promising for applications in energy harvesting through the piezoelectric effect .
Optical Applications
The same composite fibers mentioned above also show solid-state blue fluorescence . This is important for emission applications, with a long lifetime decay . Therefore, 2,3-Dimethyl-4-nitroaniline can be used in the development of optical devices and sensors .
Environmental Remediation
Nitroaniline, a highly toxic pollutant, can be converted into less harmful or useful counterparts . The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . This makes 2,3-Dimethyl-4-nitroaniline potentially useful in environmental remediation efforts .
Industrial Applications
4-Nitroaniline is excessively utilized in different industries as a raw material . It is used in the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides . Therefore, 2,3-Dimethyl-4-nitroaniline, being a derivative, could have similar applications.
Nanomaterials Preparation
The electrospinning technique used to create the composite fibers mentioned earlier allows the preparation of nanomaterials from a remarkably broad class of macromolecular-based systems . This suggests potential applications of 2,3-Dimethyl-4-nitroaniline in the field of nanomaterials preparation .
Mechanical Applications
The composite fibers with embedded 2,3-Dimethyl-4-nitroaniline nanocrystals exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone . This indicates potential applications in the development of mechanically strong materials .
Mecanismo De Acción
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-withdrawing nitro groups and electron-donating amino groups .
Mode of Action
For instance, they can participate in charge-transfer or π complexes with aromatic hydrocarbons . The nitro group can also undergo reduction, transforming the compound into a less harmful or useful counterpart .
Biochemical Pathways
For example, they can inhibit the entry/penetration of sunlight into aquatic systems, causing a decrease in the rate of photosynthesis .
Pharmacokinetics
The compound’s basic nature and electronic effects, such as inductive and resonance effects, can influence its pharmacokinetic properties .
Result of Action
It’s worth noting that nitroanilines can exhibit piezoelectric properties, which could potentially be used in energy harvesting applications . They can also show solid-state blue fluorescence, which could be important for emission applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-4-nitroaniline. For instance, the presence of dust and aerosols can affect its stability . Moreover, the compound’s reactivity can be influenced by the nature of the solvent .
Safety and Hazards
2,3-Dimethyl-4-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-nitroaniline | |
CAS RN |
80879-86-3 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)






